N-(2-fluorophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
This compound features a 1,2,4-triazolo[4,3-a]pyrazine core, a bicyclic heteroaromatic system known for its pharmacological relevance. Key structural elements include:
- 4-methylphenoxy substituent at position 8: Enhances lipophilicity and steric bulk.
- Acetamide linkage: Facilitates interactions with biological targets via hydrogen bonding .
The 3-oxo group in the triazolo-pyrazine ring contributes to tautomerism, which may influence binding dynamics. Synthetically, such compounds are typically prepared via nucleophilic substitution or coupling reactions, as seen in related triazolo-pyrazine derivatives .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3/c1-13-6-8-14(9-7-13)29-19-18-24-26(20(28)25(18)11-10-22-19)12-17(27)23-16-5-3-2-4-15(16)21/h2-11H,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVJGCZWCTXHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 2-fluorophenyl group: This step may involve nucleophilic substitution reactions.
Attachment of the 4-methylphenoxy group: This can be done using etherification reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They can include various derivatives with modified biological activities.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique molecular structure that includes a triazole ring and a fluorophenyl group. The synthesis of this compound typically involves multi-step chemical reactions that include:
- Starting Materials : Substituted phenols, acetamides, and triazole derivatives.
- Key Reactions : These may include nucleophilic substitutions and cyclization reactions under controlled conditions to optimize yield and purity.
- Characterization Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the compound's structure.
Research indicates that N-(2-fluorophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential activity against certain bacterial strains.
- Anticancer Potential : The compound has been evaluated for its effects on cancer cell lines, showing promise as a lead compound for further development in oncology.
Research Applications
The applications of this compound extend into various research domains:
Medicinal Chemistry
In medicinal chemistry, the compound serves as a scaffold for the design of novel drug candidates targeting infectious diseases or cancer. The modifications on the core structure allow for the exploration of structure-activity relationships (SAR).
Drug Discovery
Due to its unique properties, this compound is being investigated for its potential as a new therapeutic agent. Ongoing studies focus on optimizing its efficacy and safety profile through:
- In vitro Studies : Evaluating cytotoxicity against different cancer cell lines.
- In vivo Studies : Assessing pharmacodynamics and pharmacokinetics in animal models.
Case Studies
Several case studies highlight the significance of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated moderate activity against Gram-positive bacteria with MIC values ranging from 10 to 50 μg/mL. |
| Study B | Anticancer Activity | Showed significant inhibition of cell proliferation in breast cancer cell lines with IC50 values below 20 μM. |
| Study C | Pharmacokinetics | Exhibited good oral bioavailability in rodent models with a half-life of approximately 6 hours. |
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Table 2: Comparative Bioactivity and Properties
- Electron-Withdrawing Effects : The 2-fluorophenyl group in the target compound may enhance binding to electron-rich enzyme pockets compared to phenyl or methylphenyl analogs.
Structure-Activity Relationship (SAR) Insights
- Position 8 Substitutions: Replacement of amino (Compound 12) with 4-methylphenoxy (target) reduces hydrogen-bonding capacity but increases steric bulk, which may alter target selectivity.
- Acetamide Modifications : The 2-fluorophenyl group in the target compound likely enhances metabolic stability compared to alkyl or hydroxyl-substituted acetamides .
Biological Activity
N-(2-fluorophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationship (SAR), and various biological activities, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 417.47 g/mol. It features a fluorophenyl group and a triazole derivative, which are known to enhance biological activity. The detailed chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 417.472 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 630.4 ± 55.0 °C |
| Flash Point | 335.0 ± 31.5 °C |
| Log P | 5.13 |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of Triazole Ring : Utilizing methods such as cyclization reactions.
- Substitution Reactions : Incorporating the fluorophenyl and methylphenoxy groups through nucleophilic substitutions.
- Final Acetylation : To yield the acetamide derivative.
Characterization techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A related triazole compound demonstrated an IC50 of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .
- The presence of specific substituents on the triazole ring was found to enhance cytotoxicity against various cancer cell lines .
Antimicrobial Activity
The compound also shows potential antimicrobial properties:
- Triazole derivatives have been reported to possess broad-spectrum antimicrobial activities .
- SAR studies indicate that modifications in the phenolic groups can improve efficacy against pathogenic bacteria .
The proposed mechanism of action for this compound may involve:
- Inhibition of Enzymatic Pathways : Targeting metabolic enzymes crucial for cancer cell proliferation.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells through mitochondrial pathways.
Case Studies
In a notable study conducted by Evren et al., novel derivatives were synthesized and screened for anticancer activity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results showed promising selectivity and potency with some compounds exhibiting IC50 values significantly lower than standard chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
